BENGHE Validation & Comparative

Check Availability & Pricing

Comparative Safety Analysis of SGLT2
Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Licogliflozin

Cat. No.: B608569

A comprehensive review of the safety profiles of leading Sodium-Glucose Cotransporter 2
(SGLT?2) inhibitors, including canagliflozin, dapagliflozin, and empagliflozin. This guide provides
a detailed comparison of adverse event data from landmark clinical trials, outlines experimental
methodologies, and visualizes key mechanistic pathways.

This technical guide is intended for researchers, scientists, and drug development
professionals, offering an objective comparative analysis of the safety profiles of various
SGLT2 inhibitors. The information is compiled from extensive meta-analyses and data from
pivotal cardiovascular and renal outcome trials.

Quantitative Safety Data Summary

The following table summarizes the incidence of key adverse events associated with
canagliflozin, dapagliflozin, and empagliflozin as reported in major clinical trials. Rates are
presented as events per 1000 patient-years or percentages, with Hazard Ratios (HR) and 95%
Confidence Intervals (Cl) where available, to provide a comparative perspective against
placebo or other active comparators.
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Adverse Event

Canagliflozin
(CANVAS
Program)

Dapagliflozin

(DECLARE-
TIMI 58)

Empagliflozin
(EMPA-REG
OUTCOME)

Notes

Lower-Limb

Amputation

6.3 vs 3.4 per
1000 patient-
years (HR 1.97,
95% CI 1.41-
2.75)[1][2]

No significant
increase

reported[3]

No significant
increase

reported[4]

The risk with
canagliflozin was
a notable finding
from the
CANVAS
program.
Subsequent
studies like
CREDENCE did
not show the
same elevated
risk.[5][6] The
risk may be a
class effect,
though evidence
for dapagliflozin
and
empagliflozin is

less definitive.[7]

Diabetic
Ketoacidosis
(DKA)

Small increased

risk reported

0.3% vs 0.1%
(P=0.02)[8]

Increased risk
reported, though
rare[9][10]

SGLT2 inhibitors
as a class are
associated with a
rare but serious
risk of DKA.[5]
[12][12][13]

Genital Mycaotic
Infections

Increased

incidence

Increased

incidence

Increased

incidence

A consistent
finding across all
major SGLT2
inhibitors.[3][9]

Urinary Tract
Infections (UTI)

No significant

difference

No significant

difference

No significant

difference

While the
mechanism

suggests a
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potential risk,
large clinical
trials have
generally not
shown a
statistically
significant
increase in UTIs
compared to
placebo.[3][14]

Fournier's

Gangrene

Rare cases

reported

Rare cases

reported

Rare cases

reported

Arare but
serious
necrotizing
fasciitis of the
perineum has
been associated
with the SGLT2
inhibitor class.[1]
[15]

Bone Fracture

15.4 vs 11.9 per
1000 patient-
years (HR 1.26,
95% CI 1.04-
1.52)[2]

No significant

difference

No significant

difference

The increased
risk of fracture
with canagliflozin
in the CANVAS
trial was not
observed in the
CANVAS-R or
CREDENCE
trials.[2][5][16]

Acute Kidney
Injury (AKI)

Protective effect

suggested

Protective effect

suggested

Protective effect

suggested

Meta-analyses
suggest SGLT2
inhibitors may
have a protective
effect against
AKL[14][17][18]
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Volume

Depletion

Increased

incidence

Increased

incidence

Increased

incidence

Related to the
diuretic effect of
SGLT2 inhibitors.
[17][19]

Major Adverse

Cardiovascular

Reduced risk
(HR 0.86, 95%

Neutral effect on
MACE (HR 0.93,

Reduced risk
(HR 0.86, 95%

All three have
demonstrated
cardiovascular
safety, with

canagliflozin and

CI1 0.75-0.97)[1] 95% CI 0.84- o
Events (MACE) C10.74-0.99) empagliflozin
[2] 1.03)[8] _
showing a
reduction in
MACE.
Reduced risk A consistent

Hospitalization

for Heart Failure

Reduced risk
(HR 0.67, 95%
Cl1 0.52-0.87)[2]

(4.9% vs 5.8%;
HR 0.83, 95% CI
0.73-0.95)[8]

Reduced risk
(HR 0.65, 95%
Cl1 0.50-0.85)[20]

cardiovascular
benefit observed

across the class.

Experimental Protocols of Key Clinical Trials

CANVAS Program (Canagliflozin)

o Design: The CANVAS Program integrated data from two double-blind, randomized, placebo-
controlled trials: CANVAS and CANVAS-R.[12][13][18]

o Participants: A total of 10,142 patients with type 2 diabetes who had either a history of

symptomatic atherosclerotic cardiovascular disease or were at high risk for cardiovascular

events.[12]

« Intervention: Patients were randomly assigned to receive canagliflozin (100 mg or 300 mg

daily) or placebo, in addition to standard of care.[14][21]

e Primary Outcome: The primary endpoint was a composite of death from cardiovascular

causes, nonfatal myocardial infarction, or nonfatal stroke (MACE).[13]
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Key Safety Assessments: Adjudicated outcomes for amputation, fractures, and other adverse
events of interest.[12][13]

DECLARE-TIMI 58 (Dapagliflozin)

Design: A multi-national, randomized, double-blind, placebo-controlled Phase IlIB trial.[20]

Participants: 17,160 patients with type 2 diabetes and either established atherosclerotic
cardiovascular disease or multiple risk factors for it.[8]

Intervention: Patients were randomized to receive dapagliflozin 10 mg daily or placebo.[22]

Primary Efficacy Outcomes: Co-primary endpoints were the incidence of MACE and a
composite of cardiovascular death or hospitalization for heart failure.

Primary Safety Outcome: A composite of cardiovascular death, myocardial infarction, or
ischemic stroke.[8]

EMPA-REG OUTCOME (Empagliflozin)

Design: A multicenter, randomized, double-blind, placebo-controlled trial.[11]
Participants: 7,020 patients with type 2 diabetes and established cardiovascular disease.[23]

Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg once daily)
or placebo, in addition to standard of care.[11]

Primary Outcome: A composite of cardiovascular death, non-fatal myocardial infarction, or
non-fatal stroke (MACE).[11]

Key Secondary Outcome: A composite of the primary outcome plus hospitalization for
unstable angina.[15]

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed

mechanisms for key adverse events associated with SGLT2 inhibitors.
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Proposed mechanism of SGLT2 inhibitor-associated Diabetic Ketoacidosis (DKA).
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Mechanism of increased risk of Genitourinary Infections (GUIs) with SGLT2 inhibitors.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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